molecular formula C7H8ClIN2 B14861000 2-(2-Chloro-6-iodopyridin-4-YL)ethanamine

2-(2-Chloro-6-iodopyridin-4-YL)ethanamine

Cat. No.: B14861000
M. Wt: 282.51 g/mol
InChI Key: TUDQFFJLDKDVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-iodopyridin-4-YL)ethanamine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and iodine atoms. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-iodopyridin-4-YL)ethanamine typically involves halogenation reactionsThe reaction conditions often involve the use of iodotrimethylsilane as a catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and amination. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-iodopyridin-4-YL)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Scientific Research Applications

2-(2-Chloro-6-iodopyridin-4-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-iodopyridin-4-YL)ethanamine involves its interaction with various molecular targets. The presence of both chlorine and iodine atoms on the pyridine ring allows the compound to act as both a nucleophile and an electrophile. This dual reactivity enables it to participate in a wide range of chemical transformations, including nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine
  • 2-(2-Chloro-3-iodopyridin-4-amine)

Uniqueness

2-(2-Chloro-6-iodopyridin-4-YL)ethanamine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique arrangement imparts distinct electronic properties and reactivity patterns, making it a valuable compound in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

2-(2-chloro-6-iodopyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8ClIN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2

InChI Key

TUDQFFJLDKDVKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)I)CCN

Origin of Product

United States

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